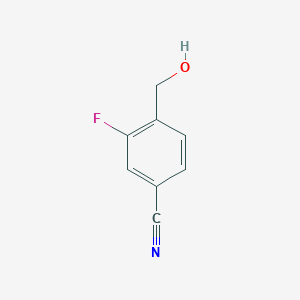

3-Fluoro-4-(hydroxymethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAURRAHPYQHDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90467168 | |

| Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219873-06-0 | |

| Record name | 3-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90467168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-hydroxymethylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoro-4-(hydroxymethyl)benzonitrile CAS number

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and material science. This document consolidates its chemical properties, safety data, and synthetic applications, offering detailed protocols and visual workflows to support research and development activities.

Chemical and Physical Properties

This compound, also known as 4-Cyano-2-fluorobenzyl alcohol, is a functionalized aromatic compound.[1] Its unique substitution pattern, featuring a nitrile, a hydroxymethyl group, and a fluorine atom, makes it a versatile intermediate for the synthesis of more complex molecules.[2]

The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 219873-06-0 | [1][3][4] |

| Molecular Formula | C₈H₆FNO | [1][3] |

| Molecular Weight | 151.14 g/mol | [1][3] |

| Appearance | Solid | [5] |

| Melting Point | 63-68 °C | |

| Boiling Point | 288.8 °C at 760 mmHg | [1] |

| Density | 1.27 g/mL at 25 °C | |

| Solubility | Limited solubility in water expected. | [5] |

| Topological Polar Surface Area | 44 Ų | [1][3] |

| Rotatable Bond Count | 1 | [1] |

| InChI Key | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)F)CO | [1] |

Safety and Handling

This compound is classified as hazardous.[1][3] Adherence to standard laboratory safety protocols is essential when handling this chemical.

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | GHS05 | Danger | H318: Causes serious eye damage.[3] |

| Specific target organ toxicity | GHS07 | Warning | H335: May cause respiratory irritation.[1] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[6]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[6][7]

Synthetic Applications and Experimental Protocols

Fluorinated benzonitriles are valuable precursors in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the benzyl alcohol moiety can be oxidized or used in esterification and etherification reactions.

Illustrative Synthetic Pathway

While specific protocols for this compound are proprietary, a general synthesis can be conceptualized from related precursors. The following diagram illustrates a plausible multi-step synthesis workflow, a common strategy for producing such functionalized aromatics.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Precursor, 3-Fluoro-4-hydroxybenzonitrile

This protocol details the synthesis of a structurally similar compound and is adapted from established literature.[8] This method can be a starting point for developing a custom synthesis for the title compound.

Reaction: 4-Bromo-2-fluorophenol + CuCN → 3-Fluoro-4-hydroxybenzonitrile

Materials:

-

4-Bromo-2-fluorophenol (10 mL, 91 mmol)[8]

-

Copper(I) cyanide (CuCN) (9.85 g, 0.11 mol)[8]

-

N-Methyl-2-pyrrolidone (NMP) (75 mL)[8]

-

Diethyl ether

-

1N HCl solution

-

Brine

-

Magnesium sulfate

Procedure:

-

Combine 4-Bromo-2-fluorophenol and CuCN in NMP in a flask equipped with a stirrer under a nitrogen atmosphere.[8]

-

Heat the mixture to 150°C for 5 hours.[8]

-

Cool the mixture and dilute with 200 mL of ether. Stir and decant the ether.[8]

-

Repeat the ether wash of the residue.

-

Combine the ether decantates and wash sequentially with water, 1N HCl solution, water, and brine.[8]

-

Dry the organic layer over magnesium sulfate.[8]

-

Concentrate the solution in vacuo to yield the crude product.[8]

-

Purify by trituration in carbon tetrachloride and filtration to afford the final product.[8]

Role in Drug Discovery

This compound serves as a versatile scaffold in drug discovery. Its constituent functional groups allow for systematic modification to explore structure-activity relationships (SAR).

The following diagram illustrates its utility as a core building block for generating a library of candidate compounds.

Caption: Role as a building block in combinatorial chemistry for drug discovery.

The strategic incorporation of the fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this a valuable intermediate in the design of novel therapeutics.[2] Deuterium-labeled versions are also available for use in metabolic studies.[9]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 219873-06-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | Properties, Uses, Safety, Supplier & Price China [nj-finechem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Physical Properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a fluorinated aromatic compound with applications in medicinal chemistry and materials science. The information is presented to support research and development activities, offering readily accessible data and generalized experimental context.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound (CAS Number: 219873-06-0) are summarized below.[1][2][3] These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₆FNO[1][4] |

| Molecular Weight | 151.14 g/mol [1][2][4] |

| Appearance | Solid[3][4] |

| Melting Point | 63-68 °C[3] |

| Boiling Point | 288.8 °C at 760 mmHg[1] |

| Density | 1.27 g/mL at 25 °C[1][3] |

| Flash Point | 128.5 °C[1] |

| Solubility in Water | Limited solubility is expected.[4] |

| Solubility in Organic Solvents | Soluble in common organic solvents such as dichloromethane and chloroform.[4] |

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following outlines standard laboratory methodologies for such characterizations.

1. Melting Point Determination:

-

Apparatus: Digital melting point apparatus or a traditional Thiele tube with a calibrated thermometer.

-

Methodology: A small, dry sample of the compound is packed into a capillary tube and placed in the heating block of the apparatus. The temperature is raised at a controlled rate. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For this compound, a reported range is 63-68 °C.[3]

2. Boiling Point Determination:

-

Apparatus: Distillation setup including a boiling flask, condenser, thermometer, and heating mantle.

-

Methodology: The compound is placed in the boiling flask with boiling chips. The apparatus is assembled for distillation. The liquid is heated, and the temperature is recorded when the vapor and liquid phases are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips from the thermometer bulb. The boiling point is typically measured at atmospheric pressure and can be corrected for different pressures.

3. Density Measurement:

-

Apparatus: Pycnometer or a high-precision digital density meter.

-

Methodology (Pycnometer): The pycnometer is first weighed empty, then filled with a reference liquid (e.g., deionized water) of known density and weighed again. Finally, it is emptied, dried, filled with the sample (in its liquid state, if applicable, or as a solution of known concentration), and weighed. The density is calculated based on these weights and the known density of the reference liquid. For a solid like this compound, gas pycnometry would be a suitable method for determining its true density.

4. Solubility Assessment:

-

Apparatus: Vials, magnetic stirrer, and an analytical balance.

-

Methodology: A known mass of the solute (this compound) is added incrementally to a known volume of the solvent (e.g., water, dichloromethane) at a constant temperature. The mixture is stirred to ensure equilibrium. The point at which no more solute dissolves (saturation) is observed visually or determined by analytical techniques such as UV-Vis spectroscopy or HPLC. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL).

Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound.

Caption: Workflow for the characterization of a chemical compound.

References

An In-depth Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile

Abstract: This technical guide provides a comprehensive overview of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key fluorinated building block in modern medicinal chemistry and material science. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role as a versatile intermediate in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering expert insights into the strategic use of this compound.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 4-Cyano-2-fluorobenzyl alcohol, is a bifunctional aromatic compound.[1] Its structure is characterized by a benzene ring substituted with a fluorine atom, a nitrile group (-C≡N), and a hydroxymethyl group (-CH₂OH). This unique arrangement of functional groups imparts a valuable combination of reactivity and electronic properties, making it a sought-after intermediate in organic synthesis.

The fluorine atom at position 3 and the nitrile group at position 1 are electron-withdrawing, influencing the reactivity of the aromatic ring. The hydroxymethyl group at position 4 provides a reactive site for a wide range of chemical transformations, such as oxidation, esterification, or conversion to a leaving group.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonym(s) | 4-Cyano-2-fluorobenzyl alcohol | [1] |

| CAS Number | 219873-06-0 | [2] |

| Molecular Formula | C₈H₆FNO | [2][3] |

| Molecular Weight | 151.14 g/mol | [2][3] |

| Appearance | White to off-white solid/crystalline powder | |

| Melting Point | 63-68 °C | [1] |

| Density | 1.27 g/mL at 25 °C | [1] |

| SMILES | OCc1ccc(C#N)cc1F | [2][3] |

| InChI Key | YGAURRAHPYQHDC-UHFFFAOYSA-N | [2][3] |

Synthesis and Manufacturing Insights

The synthesis of substituted benzonitriles is a cornerstone of industrial and pharmaceutical chemistry. While specific, proprietary manufacturing processes for this compound may vary, a common and logical synthetic approach involves the transformation of a more readily available starting material. A plausible retrosynthetic analysis suggests that the hydroxymethyl group can be derived from the reduction of a corresponding aldehyde or carboxylic acid, or via nucleophilic substitution on a benzyl halide.

One of the established methods for introducing a nitrile group onto an aromatic ring is the Sandmeyer reaction.[4] This reaction involves the diazotization of an aromatic amine, followed by treatment with a copper(I) cyanide salt to install the nitrile functionality.[4] Another relevant method is the Rosenmund-von Braun reaction.[4]

A logical synthetic workflow for a related compound, 3-fluoro-4-methylbenzonitrile, has been outlined in patent literature, involving condensation and decarbonylation reactions.[5] This highlights the multi-step nature of synthesizing such functionalized aromatics.

Below is a conceptual workflow illustrating a potential synthesis strategy.

Caption: Conceptual synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[6] this compound serves as a valuable building block for this purpose, providing a scaffold that can be elaborated into more complex active pharmaceutical ingredients (APIs).[6]

The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or be chemically transformed (e.g., reduced to an amine or hydrolyzed to a carboxylic acid). The hydroxymethyl group offers a convenient handle for connecting this fluorinated phenyl ring to other parts of a molecule.

This intermediate is particularly relevant in the synthesis of:

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme.

-

Agrochemicals: Fluorinated compounds are crucial in developing modern pesticides and herbicides with improved efficacy.[5][6]

-

Materials Science: The unique electronic properties of fluorinated benzonitriles make them useful in the synthesis of liquid crystals and high-performance polymers.[6][7]

The logical relationship between this intermediate and a final drug product is illustrated below.

Caption: Role as a key intermediate in a multi-step API synthesis workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Classification: The compound is classified as causing serious eye damage (H318).[2] It may also be harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, impervious gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[8][9]

-

Handling: Avoid creating dust.[9] Do not eat, drink, or smoke when handling this product.[8][9] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, and well-ventilated place.[8][9] Keep the container tightly sealed and protect it from physical damage.[9] Store away from incompatible materials.[9]

-

Spill Response: In case of a spill, avoid generating dust.[9] Sweep up the material and place it in a suitable, sealed container for disposal.[10] Ensure the area is well-ventilated.[9]

Disposal: Chemical waste must be disposed of in accordance with local, regional, and national regulations.[10]

Spectroscopic Data and Characterization

Confirmation of the structure and purity of this compound is typically achieved through standard analytical techniques. While specific spectra are proprietary to the supplier, general expectations for ¹H NMR, ¹³C NMR, and IR spectroscopy are as follows:

-

¹H NMR: Protons on the aromatic ring will appear as multiplets, with splitting patterns influenced by both fluorine and adjacent protons. The methylene protons of the -CH₂OH group will likely appear as a singlet or doublet, and the hydroxyl proton will be a broad singlet, the position of which is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The nitrile carbon will appear in the characteristic downfield region (approx. 115-120 ppm).

-

IR Spectroscopy: Key vibrational bands would include a strong, sharp peak for the nitrile (-C≡N) stretch (approx. 2220-2240 cm⁻¹), a broad absorption for the hydroxyl (-OH) stretch (approx. 3200-3600 cm⁻¹), and C-H and C-F stretching bands.

Deuterium-labeled versions of this compound are also available for use as internal standards in quantitative analysis by NMR or mass spectrometry.[11]

References

-

PubChem. 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. [Link]

-

LookChem. This compound Properties. [Link]

-

PubChem. (R)-3-Fluoro-4-(1-hydroxyethyl)benzonitrile. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Synthesis Pathways: The Sandmeyer Reaction. [Link]

- Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Innovation: 4-Fluoro-3-methylbenzonitrile in Synthesis. [Link]

-

National Institutes of Health (NIH). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]

Sources

- 1. This compound 97 219873-06-0 [sigmaaldrich.com]

- 2. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. nbinno.com [nbinno.com]

- 5. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. 186590-04-5 | 4-FLUORO-3-HYDROXYBENZONITRILE 98 [fluoromart.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. medchemexpress.com [medchemexpress.com]

Technical Guide: 3-Fluoro-4-(hydroxymethyl)benzonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Fluoro-4-(hydroxymethyl)benzonitrile, also known by its synonym 4-Cyano-2-fluorobenzyl alcohol, is a crucial chemical intermediate in the synthesis of complex pharmaceutical compounds. Its unique molecular structure, featuring fluoro, hydroxyl, and nitrile functional groups, makes it a versatile building block in medicinal chemistry. This guide provides an in-depth overview of its physicochemical properties, detailed synthetic protocols, and its significant role in the development of therapeutic agents, such as S1P1 receptor agonists.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Weight | 151.14 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₆FNO | [1][2][3][4] |

| CAS Number | 219873-06-0 | [1][2][5] |

| Appearance | White solid | [1] |

| Melting Point | 63-68 °C | [1][4] |

| Density | 1.27 g/mL at 25 °C | [1][4] |

| Boiling Point | 288.8 °C at 760 mmHg | [2] |

| InChI Key | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)F)CO | [2] |

| Purity | Typically ≥97% | [1][4] |

| H-NMR (400MHz, CDCl₃) | δ 7.63 (t, J=7.6Hz, 8.0 Hz, 1H), 7.48 (dd, J=1.2Hz, 8.0Hz, 1H), 7.48 (dd, J=1.2Hz, 9.2Hz, 1H), 4.83 (d, J=10Hz, 2H), and 2.00 (t, J=10Hz, 1H) | [1] |

Role in Pharmaceutical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a vital precursor for more complex molecules. It is prominently cited as a key intermediate in the synthesis of:

-

S1P1 Receptor Agonists: These are a class of drugs used in the treatment of autoimmune diseases like multiple sclerosis.

-

BMS-708163: A gamma-secretase inhibitor that has been investigated for the treatment of Alzheimer's disease.[6]

-

Amides for Treating Arrhythmia. [6]

The presence of three distinct functional groups allows for sequential, regioselective modifications, making it an ideal scaffold for building diverse molecular architectures.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. Below are two common laboratory-scale methods.

Method 1: Cyanation of a Brominated Precursor

This method involves a palladium-catalyzed cyanation reaction.

Protocol:

-

In a reaction vessel, dissolve 2-fluoro-4-bromobenzyl alcohol (3.25g, 15.85 mmol) in 35 mL of dimethylformamide (DMF).[1]

-

To this solution, add zinc cyanide (1.85g, 15.85 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.916g, 0.79 mmol).[1]

-

Deoxygenate the mixture by bubbling argon gas through it for 10-15 minutes.

-

Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere.[1]

-

After cooling to room temperature, dilute the mixture with 100 mL of ethyl acetate.

-

Wash the organic layer sequentially with three 100 mL portions of water and three 100 mL portions of saturated brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether:ethyl acetate gradient (from 15:1 to 4:1) to yield the final product as a white solid.[1]

Method 2: Reduction of a Carboxylic Acid Ester

This protocol utilizes the reduction of a methyl ester to the corresponding alcohol.

Protocol:

-

Dissolve 4-cyano-2-fluorobenzoic acid methyl ester (16.10g, 89.9 mmol) in 150 mL of methanol.[1]

-

Add sodium borohydride (3.40g, 89.9 mmol) portion-wise, controlling any effervescence.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, adjust the pH to 3 with dilute hydrochloric acid.[1]

-

Extract the product with several portions of dichloromethane.

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over magnesium sulfate.[1]

-

Remove the solvent under vacuum.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient from 15:1 to 3:7) to obtain the target compound.[1]

Diagrams and Workflows

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the cyanation route (Method 1).

Caption: Workflow for the synthesis via palladium-catalyzed cyanation.

Associated Signaling Pathway: S1P1 Receptor

As this compound is a key building block for S1P1 receptor agonists, understanding the downstream signaling of this receptor is critical for drug development professionals. The diagram below outlines the canonical S1P1 receptor signaling pathway.

Caption: Canonical signaling pathway of the S1P1 receptor.

References

- 1. Page loading... [guidechem.com]

- 2. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 3. CN113548982A - Preparation method of 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

- 4. Synthesis routes of 3-Fluoro-4-hydroxybenzonitrile [benchchem.com]

- 5. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyano-2-fluorobenzyl alcohol | 219873-06-0 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Fluoro-4-(hydroxymethyl)benzonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The document details multiple synthesis routes with experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as 4-cyano-2-fluorobenzyl alcohol, is a key building block in the synthesis of various biologically active molecules. Its strategic functionalization, featuring a nitrile group, a hydroxymethyl group, and a fluorine atom on the benzene ring, allows for diverse chemical modifications, making it a versatile precursor in the development of novel therapeutic agents and other advanced materials. This guide outlines several viable synthetic routes to this compound, providing detailed methodologies and comparative data to assist researchers in selecting the most suitable pathway for their specific needs.

Synthetic Pathways

Several synthetic strategies have been developed for the preparation of this compound. The most common and effective routes are detailed below.

Pathway 1: From 3-Fluoro-4-methylbenzonitrile

This two-step pathway is one of the most direct and high-yielding methods. It involves the benzylic bromination of 3-fluoro-4-methylbenzonitrile followed by hydrolysis of the resulting benzyl bromide.

Caption: Synthesis of this compound from 3-Fluoro-4-methylbenzonitrile.

Step 1a: Benzylic Bromination of 3-Fluoro-4-methylbenzonitrile

The first step involves the radical bromination of the methyl group of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Step 1b: Hydrolysis of 4-(Bromomethyl)-3-fluorobenzonitrile

The resulting 4-(bromomethyl)-3-fluorobenzonitrile is then hydrolyzed to the desired product using a mixture of dimethyl sulfoxide (DMSO) and water.

Pathway 2: From 2-Fluoro-4-bromobenzyl alcohol

This pathway involves a cyanation reaction to introduce the nitrile group onto the aromatic ring.

Caption: Synthesis of this compound from 2-Fluoro-4-bromobenzyl alcohol.

This method utilizes a palladium-catalyzed cyanation reaction. The bromo substituent on 2-fluoro-4-bromobenzyl alcohol is replaced by a cyanide group using zinc cyanide in the presence of a palladium catalyst.

Pathway 3: From 4-Cyano-2-fluorobenzoic acid methyl ester

This route involves the reduction of an ester to a primary alcohol.

Caption: Synthesis of this compound from 4-Cyano-2-fluorobenzoic acid methyl ester.

The methyl ester of 4-cyano-2-fluorobenzoic acid is reduced to the corresponding benzyl alcohol using a mild reducing agent like sodium borohydride in a protic solvent such as methanol.

Experimental Protocols

Protocol for Pathway 1

Step 1a: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile [1]

-

In a micro-reactor, a solution of 3-fluoro-4-methylbenzonitrile in dichloroethane or carbon tetrachloride is prepared.

-

A solution of N-bromosuccinimide (NBS) in the same solvent is also prepared.

-

The catalyst, either azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the 3-fluoro-4-methylbenzonitrile solution.

-

The two solutions are then pumped into the micro-reactor. The molar ratio of 3-fluoro-4-methylbenzonitrile to catalyst to NBS should be maintained at 1:0.02-0.1:1-1.18.[1]

-

The reaction mixture is typically heated to initiate the radical reaction.

-

After the reaction is complete, the product mixture is collected. Post-treatment involves quenching the reaction, extraction, and purification to yield 4-(bromomethyl)-3-fluorobenzonitrile as a light yellow solid.

Step 1b: Synthesis of this compound [1]

-

A solution of 4-(bromomethyl)-3-fluorobenzonitrile in dimethyl sulfoxide (DMSO) and water is prepared. The mass ratio of 4-(bromomethyl)-3-fluorobenzonitrile to DMSO to water should be 1:2.75-3.5:1.38-1.75.[1]

-

This solution is passed through a micro-reactor, typically with heating, to facilitate the hydrolysis.

-

The output from the reactor is then quenched in water and extracted with a suitable solvent (e.g., ethyl acetate, dichloromethane).

-

The organic layer is washed, concentrated, and the crude product is purified by pulping to obtain this compound.

Protocol for Pathway 2: Synthesis from 2-Fluoro-4-bromobenzyl alcohol

-

In a reaction vessel, dissolve 2-fluoro-4-bromobenzyl alcohol (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add zinc cyanide (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Deoxygenate the mixture by bubbling argon through it.

-

Heat the reaction mixture to 100 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Pathway 3: Synthesis from 4-Cyano-2-fluorobenzoic acid methyl ester

-

Dissolve 4-cyano-2-fluorobenzoic acid methyl ester (1 equivalent) in methanol.

-

Add sodium borohydride (1 equivalent) portion-wise to the solution while stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, adjust the pH of the mixture to 3 with dilute hydrochloric acid.

-

Extract the product with dichloromethane.

-

Combine the organic extracts, wash with saturated sodium chloride solution, and dry over magnesium sulfate.

-

Remove the solvent under vacuum and purify the residue by column chromatography.

Data Presentation

The following table summarizes the quantitative data for the described synthetic pathways.

| Pathway | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| 1a | 3-Fluoro-4-methylbenzonitrile | NBS, AIBN (or Benzoyl Peroxide) | Dichloroethane or CCl4 | 85-94 | >97 (GC) | CN113816874B[1] |

| 1b | 4-(Bromomethyl)-3-fluorobenzonitrile | DMSO, Water | - | 74-87 (overall for 2 steps) | - | CN113816874B[1] |

| 2 | 2-Fluoro-4-bromobenzyl alcohol | Zn(CN)2, Pd(PPh3)4 | DMF | 30 | - | Guidechem |

| 3 | 4-Cyano-2-fluorobenzoic acid methyl ester | NaBH4 | Methanol | 27.2 | - | Guidechem |

Conclusion

This technical guide has presented several viable synthetic routes for the preparation of this compound. The choice of the optimal pathway will depend on factors such as the availability of starting materials, desired scale of production, and the laboratory equipment at hand. The two-step synthesis from 3-fluoro-4-methylbenzonitrile appears to be the most efficient in terms of overall yield. The alternative routes provide flexibility for researchers who may have access to different precursors. The detailed protocols and comparative data provided herein are intended to facilitate the successful synthesis of this important chemical intermediate for applications in drug discovery and development.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(hydroxymethyl)benzonitrile, also known as 4-cyano-2-fluorobenzyl alcohol, is a valuable fluorinated building block in organic synthesis. Its unique substitution pattern, featuring a nitrile, a hydroxymethyl group, and a fluorine atom on the benzene ring, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies for this compound, aimed at facilitating its use in research and development.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | 63-68 °C | [2] |

| Density | 1.27 g/mL at 25 °C | [2] |

| CAS Number | 219873-06-0 | [2] |

Spectroscopic Data

A summary of the available spectroscopic data for the characterization of this compound is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): δ 7.63 (t, J = 7.8 Hz, 1H), 7.48 (dd, J = 8.6, 1.2 Hz, 2H), 4.83 (d, J = 5.8 Hz, 2H), 2.00 (t, J = 5.9 Hz, 1H).[3]

¹H NMR (300MHz, DMSO-d6): δ=7.79 (dd, 1H), 7.61-7.74 (m, 2H), 5.53 (s, 1H), 4.61 (s, 2H).[3]

Note: No experimental ¹³C NMR or IR data was found in the searched literature.

Mass Spectrometry

Two different mass spectrometry results have been reported:

| Ionization Method | Observed m/z | Interpretation | Reference |

| Electrospray Ionization (ESI) | 152.1 | [M+H]⁺ | [3] |

| Electron Ionization (EI) | 151 | [M]⁺ | [3] |

Experimental Protocols

Two distinct synthetic routes for the preparation of this compound have been documented.

Synthesis Route 1: Cyanation of a Bromobenzyl Alcohol Derivative

This method involves the palladium-catalyzed cyanation of 2-fluoro-4-bromobenzyl alcohol.

Reaction Scheme:

Detailed Protocol: To a solution of 2-fluoro-4-bromobenzyl alcohol (3.25 g, 15.85 mmol) in N,N-dimethylformamide (DMF, 35 mL), zinc cyanide (1.85 g, 15.85 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.916 g, 0.79 mmol) were added.[3] The reaction mixture was degassed with argon and then heated to 100 °C for 16 hours.[3] After cooling to room temperature, the mixture was diluted with ethyl acetate (100 mL) and washed successively with water (3 x 100 mL) and saturated brine (3 x 100 mL).[3] The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product was purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient from 15:1 to 4:1) to afford this compound as a white solid (0.72 g, 30% yield).[3]

Synthesis Route 2: Reduction of a Benzoic Acid Ester

This alternative synthesis involves the reduction of 4-cyano-2-fluorobenzoic acid methyl ester using sodium borohydride.

Reaction Scheme:

Detailed Protocol: 4-Cyano-2-fluorobenzoic acid methyl ester (16.10 g, 89.9 mmol) was dissolved in methanol (150 mL).[3] Sodium borohydride (3.40 g, 89.9 mmol) was then added in portions.[3] Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture was acidified to pH 3 with dilute hydrochloric acid and extracted multiple times with dichloromethane.[3] The combined organic extracts were washed with saturated sodium chloride solution and dried over magnesium sulfate.[3] The solvent was removed in vacuo, and the resulting residue was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient from 15:1 to 3:7) to yield this compound (3.70 g, 27.2% yield).[3]

Conclusion

This technical guide consolidates the available spectroscopic and synthetic information for this compound. While ¹H NMR and mass spectrometry data are available for its characterization, further investigation is required to obtain experimental ¹³C NMR and IR spectra. The provided synthetic protocols offer two viable routes for its preparation, enabling its accessibility for various research and development applications.

References

An In-depth Technical Guide on the NMR Data of 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for the compound 3-Fluoro-4-(hydroxymethyl)benzonitrile, also known as 4-Cyano-2-fluorobenzyl alcohol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development by presenting detailed spectral data, experimental protocols, and structural visualizations.

Introduction

This compound is a fluorinated aromatic compound of interest in the synthesis of various biologically active molecules. The presence of a fluorine atom, a nitrile group, and a hydroxymethyl group on the benzene ring imparts unique electronic and steric properties, making it a versatile building block in medicinal chemistry. Accurate characterization of this molecule is paramount, and NMR spectroscopy stands as the most powerful technique for elucidating its structure in solution. This guide presents the available ¹H NMR data and predicted ¹³C NMR data to aid in its unambiguous identification and use in research and development.

NMR Data Presentation

The following tables summarize the available quantitative NMR data for this compound. The ¹H NMR data has been reported in the literature, while the ¹³C NMR data is predicted due to the current unavailability of experimental spectra in the public domain.

Table 1: ¹H NMR Spectral Data of this compound

| Solvent | Spectrometer Frequency (MHz) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| CDCl₃ | 400 | 7.63 | t | 7.8 | H-5 |

| 7.48 | dd | 8.0, 1.2 | H-6 | ||

| 7.48 | dd | 9.2, 1.2 | H-2 | ||

| 4.83 | d | 10 | -CH₂- | ||

| 2.00 | t | 10 | -OH | ||

| DMSO-d₆ | 300 | 7.79 | dd | - | H-2 |

| 7.74 - 7.61 | m | - | H-5, H-6 | ||

| 5.53 | s | - | -OH | ||

| 4.61 | s | - | -CH₂- |

Note: The assignments are based on the interpretation of the reported data and established principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm (in CDCl₃) |

| C1 (C-CN) | ~135 |

| C2 (C-F) | ~162 (d, ¹JCF ≈ 250 Hz) |

| C3 (C-H) | ~115 (d, ²JCF ≈ 20 Hz) |

| C4 (C-CH₂OH) | ~140 (d, ³JCF ≈ 8 Hz) |

| C5 (C-H) | ~132 |

| C6 (C-H) | ~118 (d, ²JCF ≈ 25 Hz) |

| CN | ~117 |

| -CH₂OH | ~63 |

Disclaimer: The ¹³C NMR data presented above is based on computational prediction and should be used as an estimation. Experimental verification is recommended.

Experimental Protocols

The following section details a general experimental protocol for acquiring high-quality NMR spectra of this compound. The specific parameters for the reported ¹H NMR spectra are included where available.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

For ¹H NMR in CDCl₃, ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). For other solvents, residual solvent peaks can be used for referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters (General):

-

Spectrometer: 300 MHz or 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (General Proton-Decoupled):

-

Spectrometer: 75 MHz or 100 MHz

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 2-10 seconds (longer delays may be necessary for quaternary carbons).

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal reference (TMS at 0.00 ppm for ¹H NMR) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to deduce the connectivity of the atoms.

Visualizations

The following diagrams provide a visual representation of the molecular structure with NMR assignments and a typical workflow for an NMR experiment.

Caption: Molecular structure of this compound with corresponding ¹H NMR chemical shift assignments in CDCl₃.

Caption: A generalized experimental workflow for acquiring and analyzing NMR data.

An In-depth Technical Guide to the Infrared Spectrum of 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of 3-Fluoro-4-(hydroxymethyl)benzonitrile (CAS No. 219873-06-0).[1][2][3] By dissecting the molecule's functional groups, we can predict the characteristic absorption bands that serve as a unique spectroscopic fingerprint. This information is crucial for compound identification, purity assessment, and quality control in research and development settings.

Molecular Structure and Functional Groups

This compound is a multifunctional aromatic compound with the empirical formula C₈H₆FNO.[3][4] Its structure incorporates several key functional groups, each with distinct vibrational modes that absorb infrared radiation at specific frequencies. The primary functional groups for IR analysis are:

-

Hydroxyl (-OH): Part of the primary alcohol group.

-

Nitrile (C≡N): An aromatic nitrile group.

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring.

-

Organo-fluorine Bond (C-F): A carbon-fluorine bond on the aromatic ring.

-

Aliphatic C-H: Bonds within the hydroxymethyl (-CH₂OH) group.

Predicted Infrared Absorption Data

The infrared spectrum is a plot of light absorbance or transmittance versus frequency (typically as wavenumber, cm⁻¹).[5] The expected absorption bands for this compound are summarized below. These predictions are based on established correlation tables for characteristic functional group absorptions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, very broad band resulting from intermolecular hydrogen bonding.[6][7][8] |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Multiple weak to medium bands.[9][10] |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2960 - 2850 | Medium intensity bands, typically just below 3000 cm⁻¹.[11] |

| Nitrile (C≡N) | C≡N Stretch | 2240 - 2220 | Strong, sharp peak. The position is at a slightly lower frequency due to conjugation with the aromatic ring.[12] |

| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Two or more medium to strong bands.[9][10][13] |

| Aliphatic C-H (-CH₂-) | C-H Bend (Scissoring) | ~1465 | Medium intensity. |

| Organo-fluorine (C-F) | C-F Stretch | 1400 - 1000 | Strong absorption, may be difficult to assign definitively as it falls within the complex fingerprint region.[14] |

| Alcohol (C-O) | C-O Stretch | ~1050 | Strong intensity, characteristic of a primary alcohol.[7][15] |

| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong bands whose exact positions are diagnostic of the ring's substitution pattern.[9][10][16] |

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical connection between the molecular structure of this compound and its expected infrared absorption bands.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of a solid sample like this compound is most conveniently and commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[17]

Objective: To obtain a high-quality infrared spectrum of the solid sample for functional group analysis.

Materials and Equipment:

-

FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide crystal).[18]

-

Spatula.

-

This compound sample (solid, a few milligrams are sufficient).

-

Solvent for cleaning (e.g., isopropanol or acetone) and appropriate wipes (e.g., Kimwipes).

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer and computer are powered on and the software is running.

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft wipe lightly dampened with isopropanol or acetone to remove any residues from previous measurements. Allow the solvent to evaporate completely.

-

Background Spectrum: Collect a background spectrum. This measures the absorbance of the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself. The software will automatically subtract this from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Applying Pressure: Lower the ATR press arm (anvil) until it makes firm and even contact with the solid sample. Applying consistent pressure is crucial to ensure good optical contact between the sample and the crystal, which is necessary for a high-quality spectrum.

-

Sample Spectrum Collection: Initiate the sample scan from the software. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the point of contact. The detector measures the attenuated energy. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software performs a Fourier transform on the resulting interferogram to generate the final infrared spectrum (Absorbance vs. Wavenumber).

-

Cleaning: After the measurement is complete, raise the press arm, and carefully clean the sample from both the crystal and the press arm using a clean wipe and solvent.

This protocol provides a reliable method for obtaining a reproducible IR spectrum, which is fundamental for the structural elucidation and identification of organic compounds.[17][19]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-Fluoro-4-hydroxymethylbenzonitrile | C8H6FNO | CID 11480543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 219873-06-0 [sigmaaldrich.com]

- 4. This compound 97 219873-06-0 [sigmaaldrich.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. allsubjectjournal.com [allsubjectjournal.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. community.wvu.edu [community.wvu.edu]

- 18. amherst.edu [amherst.edu]

- 19. webassign.net [webassign.net]

Solubility Profile of 3-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. Understanding the solubility of this compound is critical for its effective use in synthesis, formulation, and various analytical applications. This document outlines its solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and illustrates a general synthetic workflow.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural features—a polar hydroxymethyl group and a nitrile group, combined with a fluorinated benzene ring—suggest a degree of solubility in a range of organic solvents. The following table summarizes the expected qualitative solubility based on general chemical principles and available information.

| Solvent Class | Representative Solvents | Expected Solubility |

| Halogenated | Dichloromethane, Chloroform | Soluble.[1] These nonpolar aprotic solvents are generally effective at dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely soluble. Ethers are common solvents for organic reactions and are expected to dissolve this compound. |

| Esters | Ethyl acetate | Likely soluble. Ethyl acetate is a moderately polar solvent capable of dissolving many organic solids. |

| Ketones | Acetone | Likely soluble. Acetone is a polar aprotic solvent that is a good solvent for many polar and nonpolar organic compounds. |

| Alcohols | Methanol, Ethanol | Likely soluble. The hydroxymethyl group of the solute can form hydrogen bonds with alcoholic solvents, promoting solubility. |

| Apolar Solvents | Hexane, Toluene | Sparingly soluble to insoluble. The polar functional groups of the molecule will likely limit its solubility in nonpolar hydrocarbon solvents. |

| Aqueous Solvents | Water | Limited solubility is expected due to the non-polar benzene ring and nitrile group.[1] |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The following are detailed methodologies for determining the solubility of a crystalline solid like this compound in an organic solvent.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of crystalline this compound to a series of vials.

-

Accurately pipette a known volume or mass of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate until equilibrium is reached (typically 24-72 hours).

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Once the solvent is completely removed, weigh the evaporating dish containing the dried solute.

-

Calculate the solubility in terms of g/100 mL or mol/L.

Method 2: High-Throughput Screening (HTS) using UV-Vis Spectroscopy

For rapid screening of solubility in multiple solvents, a method based on UV-Vis spectroscopy can be employed, provided the compound has a suitable chromophore.

Materials:

-

This compound

-

A panel of organic solvents

-

96-well microplate with solvent-resistant seals

-

Automated liquid handler (optional)

-

Microplate shaker

-

UV-Vis microplate reader

-

Calibration standards of the compound in each solvent

Procedure:

-

Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO).

-

Generate a calibration curve by preparing a series of dilutions of the stock solution in each of the test solvents and measuring their absorbance at the wavelength of maximum absorption (λmax).

-

Dispense a known amount of the solid compound into each well of the microplate.

-

Add a fixed volume of each test solvent to the wells.

-

Seal the microplate and shake at a constant temperature until equilibrium is approached.

-

Centrifuge the microplate to pellet the undissolved solid.

-

Carefully transfer the supernatant to a new microplate.

-

Measure the absorbance of the supernatant at λmax.

-

Determine the concentration of the dissolved compound using the previously generated calibration curve.

Representative Synthetic Workflow

While the direct synthesis of this compound can be achieved through various routes, a common approach for substituted benzonitriles involves the conversion of a corresponding benzaldehyde. The following diagram illustrates a generalized workflow for such a transformation.

References

Stability and Storage of 3-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Fluoro-4-(hydroxymethyl)benzonitrile. Due to the limited availability of specific, in-depth stability studies in publicly accessible literature, this document combines available supplier data with established chemical principles to infer potential degradation pathways and outlines detailed, best-practice experimental protocols for a comprehensive stability assessment.

Overview and Physicochemical Properties

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its stability is paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). Understanding its degradation profile is crucial for process development, formulation, and establishing appropriate storage and handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 63-68 °C |

| Storage Class | Combustible Solid |

Recommended Storage and Handling

Based on information from various chemical suppliers, the following general storage and handling guidelines are recommended to maintain the integrity of this compound.

Storage Conditions

For routine and long-term storage, it is advised to keep the compound in a tightly sealed container in a dry and well-ventilated place.

Table 2: Recommended Storage Conditions

| Condition | Recommendation |

| Temperature | Room Temperature |

| Atmosphere | Sealed in a dry environment |

| Light | Protect from light |

For a deuterated version of the compound, more specific long-term storage data suggests stability for up to 3 years at room temperature. For solutions, storage at -20°C for one year or -80°C for two years is recommended.[1]

Handling Precautions

This compound is classified as a combustible solid and can cause serious eye damage. Standard laboratory personal protective equipment (PPE) should be worn when handling this compound, including safety glasses, gloves, and a lab coat.

Potential Degradation Pathways

-

Oxidation: The primary alcohol of the hydroxymethyl group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 3-fluoro-4-formylbenzonitrile, while stronger oxidation could lead to the formation of 3-fluoro-4-cyanobenzoic acid.

-

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid (3-fluoro-4-(hydroxymethyl)benzoic acid) or an amide intermediate.

-

Photodegradation: Aromatic compounds, particularly those with activating groups like a hydroxymethyl group, can be susceptible to photodegradation. The presence of a fluorine atom may also influence the photostability.

References

Navigating the Nomenclature: A Comprehensive Technical Guide to 3-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis and drug discovery, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible research is built. This guide provides an in-depth exploration of 3-Fluoro-4-(hydroxymethyl)benzonitrile, a key fluorinated building block, with a focus on its nomenclature, identification, synthesis, and application, ensuring scientific integrity and clarity for researchers in the field.

Unraveling the Identity: Synonyms and Core Identifiers

Effective database searching and clear communication within the scientific community necessitate a thorough understanding of a compound's various names and identifiers. This compound is known by several synonyms, each with its own origins and contexts of use.

A primary synonym, 4-Cyano-2-fluorobenzyl alcohol , offers a different perspective on the molecule's structure, emphasizing the benzyl alcohol moiety.[1][2] Another systematic name is Benzonitrile, 3-fluoro-4-(hydroxymethyl)- .[1] To eliminate ambiguity, the scientific community relies on standardized identifiers.

| Identifier | Value | Source |

| CAS Number | 219873-06-0 | [1] |

| PubChem CID | 11480543 | [3] |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| InChI Key | YGAURRAHPYQHDC-UHFFFAOYSA-N | [1] |

These identifiers are crucial for accurate documentation in electronic laboratory notebooks, publications, and patent applications. The Chemical Abstracts Service (CAS) number, in particular, serves as a unique and universal identifier for this specific chemical substance.

Below is a diagram illustrating the relationship between the core chemical structure and its various identifiers and synonyms.

Caption: Relationship between the core structure and its identifiers.

The Synthetic Blueprint: A Plausible Experimental Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

Materials:

-

3-Fluoro-4-formylbenzonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-formylbenzonitrile in anhydrous methanol under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in portions. The addition should be controlled to maintain the temperature below 5°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous layer with dichloromethane. Separate the organic layer and extract the aqueous layer twice more with dichloromethane.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Collect the fractions containing the desired product and remove the solvent under reduced pressure to yield pure this compound as a solid. The purity and identity of the final product should be confirmed by spectroscopic methods.

Causality and Self-Validation:

-

Choice of Reducing Agent: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the nitrile or fluoro groups. Its ease of handling and high yields make it a preferred choice over more reactive hydrides like lithium aluminum hydride.

-

Solvent: Methanol is an excellent solvent for both the starting material and sodium borohydride, facilitating a homogenous reaction.

-

Temperature Control: Maintaining a low temperature during the addition of NaBH₄ is crucial to control the reaction rate and prevent side reactions.

-

Workup Procedure: The aqueous workup with ammonium chloride neutralizes any remaining borohydride and facilitates the separation of the product.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent applications.

-

Characterization as a Self-Validating System: The identity and purity of the synthesized this compound must be rigorously confirmed through a suite of analytical techniques. This step is non-negotiable for ensuring the reliability of any subsequent research.

Structural Elucidation: The Role of Spectroscopy

The unambiguous characterization of a synthesized molecule is the cornerstone of chemical research. A combination of spectroscopic techniques provides a "fingerprint" of the compound, confirming its structure and purity.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton. The coupling patterns and chemical shifts will be influenced by the fluorine and cyano substituents. |

| ¹³C NMR | Resonances for all eight carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment. The carbon attached to the fluorine will show a characteristic large coupling constant. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the alcohol, the C-N stretch of the nitrile, and C-F stretch, as well as aromatic C-H and C=C stretching vibrations. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound, along with a fragmentation pattern that can further confirm the structure. |

While specific, experimentally obtained spectra for this compound were not found in the searched literature, the expected data provides a benchmark for researchers to validate their synthetic outcomes.

A Versatile Building Block: Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The presence of three distinct functional groups—a nitrile, a fluoro group, and a hydroxymethyl group—offers multiple points for synthetic elaboration.

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[4] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions. The hydroxymethyl group provides a handle for ether or ester formation, or for conversion to other functional groups.

This trifunctional nature makes this compound an attractive starting material for the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies.

Conclusion

A comprehensive understanding of the synonyms, identifiers, and synthetic routes of this compound is essential for its effective use in research and development. This guide provides a framework for the unambiguous identification, synthesis, and characterization of this important fluorinated building block. By adhering to rigorous standards of chemical synthesis and analytical validation, researchers can ensure the integrity and reproducibility of their work, paving the way for new discoveries in drug development and material science.

References

-

Alfa Chemistry. CAS 219873-06-0 this compound. [Link]

-

PubChem. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Fluoro-4-methoxybenzonitrile in Custom Synthesis Projects. [Link]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

- Google Patents. Preparation method of 3-fluoro-4-methylbenzonitrile.

Sources

The Strategic Role of Fluorinated Benzonitriles in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated scaffolds, fluorinated benzonitriles have emerged as a privileged motif, particularly in the development of targeted therapies. The unique electronic properties of the fluorine atom, combined with the versatile chemistry of the nitrile group, make this scaffold highly attractive for designing potent and selective enzyme inhibitors. This technical guide provides an in-depth exploration of the role of fluorinated benzonitriles in medicinal chemistry, with a focus on their synthesis, biological evaluation, and application in oncology.

The strategic placement of fluorine on the benzonitrile ring can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target. For instance, the strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the drug's half-life. Furthermore, the electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions within the protein's active site, often leading to enhanced potency and selectivity. The nitrile group itself is a versatile functional group that can participate in key binding interactions, such as hydrogen bonding, and can be metabolically stable.

This guide will delve into the synthesis of key fluorinated benzonitrile building blocks, summarize the quantitative biological data of notable derivatives, provide exemplary experimental protocols, and visualize the intricate signaling pathways targeted by these compounds.

Synthesis of Fluorinated Benzonitriles

The synthesis of fluorinated benzonitriles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the scale of the reaction. Common strategies include nucleophilic aromatic substitution (SNAr) and diazotization-fluorination reactions.

General Experimental Protocol: Halogen Exchange (Halex) Reaction

A prevalent method for introducing fluorine into a benzonitrile ring is the Halex reaction, where a chloro or nitro group is displaced by a fluoride ion.

Synthesis of 4-Fluorobenzonitrile from 4-Chlorobenzonitrile:

-

Materials: 4-chlorobenzonitrile, anhydrous potassium fluoride (KF), a high-boiling point polar aprotic solvent (e.g., dimethyl sulfoxide (DMSO) or sulfolane), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide), if necessary.

-

Apparatus: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Procedure:

-

To the round-bottom flask, add 4-chlorobenzonitrile (1 equivalent), anhydrous potassium fluoride (2-3 equivalents), and the solvent.

-

If using, add the phase-transfer catalyst (0.1 equivalents).

-

The reaction mixture is heated to a high temperature (typically 150-220 °C) under a nitrogen atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by distillation or recrystallization to yield 4-fluorobenzonitrile.

-

Applications in Medicinal Chemistry: Kinase Inhibition in Oncology

Fluorinated benzonitriles have found significant application as kinase inhibitors in the field of oncology. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The benzonitrile moiety can effectively occupy the ATP-binding site of kinases, and the fluorine substitution can enhance binding affinity and improve pharmacokinetic properties.

Notable Examples and Quantitative Data

Several fluorinated benzonitrile derivatives have demonstrated potent inhibitory activity against various kinases implicated in cancer progression. The following table summarizes the in vitro activity of selected compounds against cancer cell lines.

| Compound ID | Structure | Target Cancer Cell Line | IC50 (µM) | Citation |

| Compound 1 | 2-(3-fluoro-4-methoxyphenyl)-5-ureidobenzofuran | A549 (Lung Carcinoma) | 0.43 | |

| Compound 2 | N-(3-ethynyl-2,4-difluorophenyl)sulfonamide | HT-29 (Colon Carcinoma) | 7.3 (as a reference structure) | |

| Compound 3 | 4-((4-fluoro-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline | A431 (Epidermoid Carcinoma) | ||

| Compound 4 | 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b]triazin-2-yl]benzamide | MKN-45 (Gastric Carcinoma) | 0.021 (c-Met kinase) |

Experimental Protocols for Biological Evaluation

The biological activity of fluorinated benzonitrile derivatives is typically assessed through a series of in vitro assays.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Materials: Recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., a phosphospecific antibody or a fluorescent probe).

-

Procedure:

-

In a microplate, add the kinase, the substrate, and the assay buffer.

-

Add the test compound at various concentrations. A vehicle control (DMSO) is also included.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period.

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

-

Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 48 or 72 hours).

-

After the treatment period, add the MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-